6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid
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Overview
Description
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The presence of multiple oxygen atoms in the ring structure allows it to effectively bind to metal ions, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid typically involves the following steps:
Formation of the Crown Ether Ring: The initial step involves the formation of the crown ether ring through a cyclization reaction. This can be achieved by reacting appropriate diols with a suitable dihalide under basic conditions.
Introduction of Carboxylic Acid Groups: The next step involves the introduction of carboxylic acid groups at specific positions on the crown ether ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.
Biology: The compound can be used to study ion transport across biological membranes.
Industry: It is used in the production of liquid crystal polyesters and other advanced materials.
Mechanism of Action
The mechanism of action of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid involves its ability to form stable complexes with metal ions. The multiple oxygen atoms in the crown ether ring can coordinate with metal ions, effectively “trapping” them within the ring structure. This property makes it useful in various applications, such as ion transport and catalysis.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: This compound has a similar crown ether structure but lacks the carboxylic acid groups.
Benzo-15-crown-5: Another crown ether with a smaller ring size and different binding properties.
Dicyclohexano-18-crown-6: Similar structure but with cyclohexane rings instead of benzene rings.
Uniqueness
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its binding properties and make it suitable for specific applications that other crown ethers may not be able to perform.
Properties
Molecular Formula |
C22H24O10 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-dicarboxylic acid |
InChI |
InChI=1S/C22H24O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2,(H,23,24)(H,25,26) |
InChI Key |
VFENAQUOQTTXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)O)OCCOCCOC3=C(C=C(C=C3)C(=O)O)OCCO1 |
Origin of Product |
United States |
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